
4-(Oxetan-3-yl)piperidine
Overview
Description
4-(Oxetan-3-yl)piperidine is a heterocyclic compound that features both an oxetane and a piperidine ring The oxetane ring is a four-membered ring containing one oxygen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-yl)piperidine typically involves the formation of the oxetane ring followed by the introduction of the piperidine moiety. One common method is the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities. For example, the oxetane ring can be formed through intramolecular cyclization reactions, such as the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Oxetan-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule.
Substitution: The oxetane and piperidine rings can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the piperidine ring .
Scientific Research Applications
4-(Oxetan-3-yl)piperidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-(Oxetan-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The oxetane ring’s strained nature makes it reactive, allowing it to participate in ring-opening reactions that can modify biological molecules. The piperidine ring can interact with various receptors and enzymes, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(Oxetan-3-yl)piperidine include other oxetane and piperidine derivatives, such as:
Oxetan-3-one: A compound with a similar oxetane ring structure.
Piperidine derivatives: Compounds with modifications to the piperidine ring, such as substituted piperidines and spiropiperidines.
Uniqueness
This compound is unique due to the combination of the oxetane and piperidine rings, which confer distinct physicochemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Biological Activity
4-(Oxetan-3-yl)piperidine is a compound that has garnered interest in medicinal chemistry due to its unique structural features, combining a piperidine ring with an oxetane moiety. This combination potentially imparts significant biological activity, making it a candidate for further pharmacological exploration. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic potential, and applications.
This compound can be synthesized through several routes, typically involving the cyclization of oxetan-3-one with piperidine. The hydrochloride form of this compound is commonly used in research settings due to its stability and solubility in biological assays.
Property | Value |
---|---|
CAS Number | 2648948-73-4 |
Molecular Formula | C8H15NO |
Molecular Weight | 157.21 g/mol |
IUPAC Name | This compound; hydrochloride |
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets. The oxetane ring may undergo ring-opening reactions, generating reactive intermediates that can modify biological macromolecules. Additionally, the piperidine structure allows for interactions with neurotransmitter receptors and enzymes, influencing numerous biochemical pathways.
Antitumor Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit antitumor properties. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines. In vitro assays demonstrated significant cytotoxicity against human cancer cells, suggesting a potential role in cancer therapy .
Antibacterial and Antifungal Properties
The antibacterial and antifungal activities of piperidine derivatives have also been explored. Compounds structurally related to this compound were shown to inhibit the growth of several bacterial strains and fungi in laboratory settings. These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents .
Neuropharmacological Effects
Given the piperidine core's prevalence in neuroactive drugs, there is interest in exploring the neuropharmacological effects of this compound. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.
Case Studies
- Antitumor Evaluation : A series of piperidine derivatives were synthesized and tested for antitumor activity using MTT assays on different cancer cell lines. The results indicated that specific substitutions on the piperidine ring enhanced cytotoxicity significantly compared to controls .
- Antimicrobial Screening : Another study focused on testing various piperidine derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results showed that compounds with oxetane rings exhibited enhanced antibacterial activity compared to those without .
Properties
IUPAC Name |
4-(oxetan-3-yl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-9-4-2-7(1)8-5-10-6-8/h7-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZBCRMJQYVTLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717082 | |
Record name | 4-(Oxetan-3-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257294-01-1 | |
Record name | 4-(Oxetan-3-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20717082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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